N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide
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Overview
Description
N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Chemical Transformations
N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide and its derivatives are subject to various synthesis and chemical transformation processes in scientific research. For instance, studies have shown the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, highlighting their potential in creating new chemical entities (Zaki, El-Dean, & Radwan, 2014). Similarly, research into the synthesis of (1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl)-(2,4,6-trimethylphenyl)-amine through electrochemical methods in aprotic media has been conducted, revealing insights into novel synthetic pathways (Kumari & Sharma, 2011).
Biological and Pharmacological Studies
Biological and pharmacological studies involving this compound derivatives focus on their potential as therapeutic agents. For example, research into the synthesis and pharmacological evaluation of quinolinone carboxamides as anticancer agents indicates their potential in cancer therapy (Matiadis et al., 2013). Additionally, studies on cerebral protective agents, such as the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, have revealed anti-anoxic activities, furthering understanding of their potential in neurological protection (Ohkubo et al., 1995).
Antimicrobial and Antitumor Activities
Several studies highlight the antimicrobial and antitumor activities of this compound derivatives. The synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates, for instance, have shown significant inhibition of bacterial and fungal growth (Ahmed et al., 2006). In the realm of cancer research, the synthesis of phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide and their evaluation for in vivo antitumor activity provide insights into their potential as minimal DNA-intercalating antitumor agents (Atwell, Baguley, & Denny, 1989).
Properties
Molecular Formula |
C25H29N3O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c1-18(2)31-20-9-7-19(8-10-20)24-17-22(21-5-3-4-6-23(21)27-24)25(29)26-11-12-28-13-15-30-16-14-28/h3-10,17-18H,11-16H2,1-2H3,(H,26,29) |
InChI Key |
ZJVCYHHMPUWDCV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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